molecular formula C10H7NO4S2 B2687398 (Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2687398
M. Wt: 269.3 g/mol
InChI Key: DFCZJGAFQKNSEX-DAXSKMNVSA-N
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Description

(Z)-2-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a rhodanine-3-acetic acid derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound is part of a class of molecules known for broad biological activities, with published research highlighting its significance in the development of new antibacterial and anticancer agents . The Z-configuration of the exocyclic double bond is confirmed as the thermodynamically favored structure, a critical feature for its biological activity . Researchers utilize this compound primarily for its antibacterial properties, especially against Gram-positive bacteria, including multidrug-resistant clinical isolates . Its mechanism is associated with the rhodanine-thiazolidinedione framework, which allows for functionalization and hybridization with other pharmacophores, such as chalcone isosteres, to optimize binding to biological targets . Furthermore, derivatives of this core structure have demonstrated potent, dose-dependent antiproliferative activity in human leukemia cell lines, inducing apoptosis through mechanisms like DNA fragmentation . The acetic acid moiety on the rhodanine ring provides a site for further chemical modification, enabling researchers to fine-tune properties like cell wall penetration and binding affinity . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S2/c12-8(13)5-11-9(14)7(17-10(11)16)4-6-2-1-3-15-6/h1-4H,5H2,(H,12,13)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCZJGAFQKNSEX-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidinone moiety linked to a furan ring, which is known for its biological activity. The structure can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC12H11N1O4S2
Molecular Weight285.35 g/mol
CAS NumberNot specified

1. Inhibition of Aldose Reductase

Research indicates that derivatives of thioxothiazolidinones, including this compound, exhibit potent inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study demonstrated that this compound showed submicromolar IC50 values, significantly more potent than the clinically used inhibitor epalrestat .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it was tested against HepG2 cells and showed low antiproliferative activity, suggesting potential utility in cancer treatment with further modifications to enhance efficacy .

3. Antifungal Activity

The structural characteristics of this compound have been linked to antifungal properties. Compounds with similar structures have shown effectiveness against fungal strains, indicating that this compound may also possess such activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thioxothiazolidinone ring or the furan moiety can significantly impact its inhibitory potency and selectivity towards target enzymes.

Modification TypeEffect on Activity
Substituent on FuranEnhances antifungal activity
Alkyl Chain LengthAffects aldose reductase inhibition
Functional Group VariationAlters cytotoxicity profile

Case Study 1: Aldose Reductase Inhibition

A study investigated the inhibitory action of several derivatives against ALR2. Among these, a derivative structurally related to this compound was identified as having over five times the potency of epalrestat . Molecular docking studies revealed key interactions with amino acids in the active site, crucial for its high affinity.

Case Study 2: Anticancer Activity

In another research effort, a series of thioxothiazolidinone derivatives were synthesized and tested against multiple cancer cell lines, including MCF-7 and A549. The results indicated that certain modifications could lead to compounds with IC50 values as low as 6 μM, showcasing their potential as anticancer agents .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal properties. Specifically, (Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has shown effectiveness against various strains of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
    • In a comparative study, compounds similar to this exhibited better antimicrobial potency than standard drugs like ampicillin and ketoconazole, highlighting their potential as new antimicrobial agents .
  • Anticancer Properties
    • The compound has also been evaluated for its anticancer effects. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, specific derivatives have shown promising results against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating significant cytotoxicity .
    • The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival, making these compounds candidates for further development in cancer therapy .

Case Study 1: Antibacterial Efficacy

A study published in 2021 evaluated the antibacterial activity of several thiazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a comparative analysis conducted on various thiazolidinone derivatives, this compound showed promising results against human cancer cell lines. The study reported an IC50 value comparable to established chemotherapeutic agents, supporting further investigation into its mechanism and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Furan Derivatives
  • 4-Chlorophenyl-furan Derivative :
    The derivative (Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrated significant cytotoxicity against human leukemia cells (HL-60), inducing apoptosis via mitochondrial pathways . The electron-withdrawing chloro group enhances cellular uptake and target binding, making it more potent than the parent compound.
  • 2-Chloro-5-(trifluoromethyl)phenyl-furan Derivative (BI-11B3) :
    This derivative exhibited inhibitory activity against lethal factor (LF) in Bacillus anthracis, highlighting the role of strong electron-withdrawing groups (Cl, CF₃) in enhancing enzyme affinity .

Table 1: Antibacterial and Anticancer Activities of Furan-Based Analogs

Compound Substituent Activity (MIC/IC₅₀) Reference
Parent compound (furan-2-yl) None Not reported
4-Chlorophenyl-furan derivative 4-Cl on phenyl IC₅₀ = 8.2 µM (HL-60 cells)
2-Chloro-5-CF₃-phenyl-furan derivative 2-Cl, 5-CF₃ on phenyl LF inhibition (BI-11B3)
Heterocyclic Replacements for Furan
  • Thiophene Derivatives :
    (5Z)-((5-Methylthiophen-2-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4d) displayed moderate activity, with a lower melting point (232–234°C), suggesting reduced crystallinity compared to furan analogs .
Benzimidazole and Indole Hybrids
  • Benzimidazole Conjugates :
    (Z)-2-(5-((5-Chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibited high yields (71–83%) and potent topoisomerase inhibition, attributed to the planar benzimidazole moiety improving DNA interaction .
  • Indole Derivatives :
    (Z)-3-(5-((1-Methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5b) demonstrated selective antifungal activity, leveraging indole’s hydrogen-bonding capacity .

Enzyme Inhibition and Cytotoxicity

  • Aldose Reductase (ALR2) Inhibition :
    Pyrazinyl-substituted analogs, such as (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, showed submicromolar IC₅₀ values (0.14 µM), outperforming the reference drug epalrestat . The parent furan derivative lacks such activity, emphasizing the need for nitrogen-rich heterocycles in enzyme inhibition.
  • Low Cytotoxicity: Most analogs, including the 4-chlorophenyl-furan derivative, showed minimal cytotoxicity to non-cancerous cells (e.g., HepG2), suggesting selective targeting .

Q & A

Q. What are the optimized synthetic routes for preparing (Z)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 4-oxo-2-thioxothiazolidin-3-ylacetic acid with furan-2-carbaldehyde derivatives under acidic reflux conditions. For example, β-alanine derivatives react with aldehydes (e.g., pyrazole or furan-substituted aldehydes) in acetic acid, followed by 16–18 hours of reflux . Key variables include:

  • Reaction time : Prolonged reflux (e.g., 16–18 hours) improves yield (up to 85%) compared to shorter durations .
  • Solvent system : Acetic acid is commonly used, but DMF-ethanol mixtures aid in crystallization .
  • Purification : Column chromatography (10–50% acetic acid/hexane) or recrystallization from DMF-ethanol ensures purity .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

  • ¹H-NMR : Signals for the thiazolidinone ring (δ 4.41 ppm for CH₂CO), furan methylene (=CH, δ 7.67 ppm), and aromatic protons (Ar-H, δ 7.59–8.10 ppm) confirm substitution patterns .
  • IR : Absorption bands for C=O (1690–1650 cm⁻¹), C=S (1220–1180 cm⁻¹), and furan C-O (1060 cm⁻¹) validate functional groups .
  • MS : Molecular ion peaks (e.g., m/z 496.1 [M+H]⁺) and elemental analysis (C, H, N, S) align with theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar thiazolidinone derivatives?

Discrepancies in cytotoxicity (e.g., IC₅₀ values ranging from 32–50 µM) arise from substituent effects. For example:

  • Thioxo vs. imino groups : 2-Thioxothiazolidin-4-one derivatives exhibit higher activity due to enhanced electrophilicity .
  • Substituent position : Endocyclic methylene groups (position 5) improve activity compared to exocyclic analogs . Methodological approach :
  • Perform comparative SAR studies using isogenic cell lines.
  • Use computational docking to assess binding affinity variations .

Q. How can researchers design experiments to evaluate the role of stereochemistry (Z/E isomerism) in bioactivity?

  • Synthesis : Employ chiral amino acids (e.g., L/D-phenylalanine) to generate enantiomers .
  • Characterization : Use polarimetry ([α]²⁵_D values) and chiral HPLC to confirm enantiomeric excess (e.g., 75–84% ee) .
  • Bioassays : Compare IC₅₀ values of (Z)-isomers (e.g., 37.20 µM) against (E)-isomers in leukemia cell lines .

Q. What experimental frameworks validate the mechanism of action for this compound in cancer or diabetic neuropathy models?

  • Aldose reductase inhibition : Measure enzyme activity in rat lens homogenates using DL-glyceraldehyde as substrate .
  • Apoptosis induction : Quantify caspase-3 activation (via fluorometric assays) and mitochondrial membrane depolarization (JC-1 staining) .
  • In vivo models : Use streptozotocin-induced diabetic rats to assess nerve conduction velocity improvements .

Data Contradiction Analysis

Q. Why do melting points and yields vary significantly across synthetic protocols?

  • Crystallization solvents : Recrystallization from DMF-ethanol yields higher purity (mp 355°C) vs. acetic acid (mp 164–166°C) .
  • Steric effects : Bulky substituents (e.g., 3-phenylpropanoic acid) reduce crystallinity, lowering melting points .
  • Reaction scale : Small-scale syntheses (<1 mmol) often report lower yields due to handling losses .

Methodological Recommendations

  • Synthetic optimization : Screen Lewis acids (e.g., NaOAc) to accelerate condensation .
  • Spectral analysis : Use ¹³C-NMR to resolve overlapping signals (e.g., carbonyl carbons at δ 168–154 ppm) .
  • Biological assays : Include positive controls (e.g., epalrestat for aldose reductase inhibition ) to benchmark activity.

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